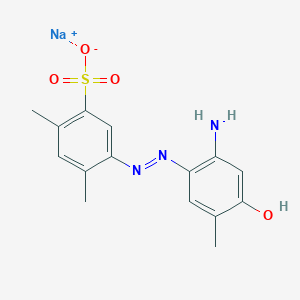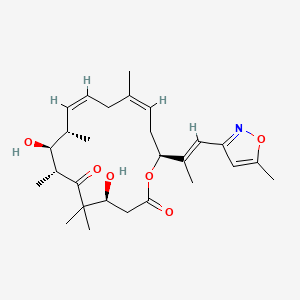
Sorafenib-galactosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Aplicaciones Científicas De Investigación
Targeted Delivery to Hepatocellular Carcinoma
Galactosamine (Gal) is a selective ligand used for targeting Hepatocellular Carcinoma (HCC) due to its high affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC cells. This targeting ability is essential in the development of drug delivery systems, as demonstrated in a study where nanoscale dendrimers anchored to galactosamine were loaded with a curcumin derivative for targeted drug delivery to HCC (Yousef et al., 2018).
Sorafenib Resistance Mechanisms in Liver Cancer
Understanding resistance mechanisms to Sorafenib in liver cancer is crucial for improving therapeutic strategies. Recent research indicates that resistance mechanisms include crosstalk involving PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition (Zhu et al., 2017). This knowledge is pivotal for developing individualized treatments for coping with drug resistance in HCC.
Exploration of Predictive and Prognostic Markers
Efforts to identify predictive and prognostic markers for Sorafenib's efficacy in HCC patients have been ongoing. Studies have investigated clinical and biological markers, such as adverse events, macroscopic vascular invasion, and plasma angiopoietin-2 levels, as potential indicators of response to Sorafenib (Marisi et al., 2018).
Role of Hypoxia-Inducible Factors in Sorafenib Resistance
Hypoxia-inducible factors (HIFs) play a significant role in Sorafenib resistance in HCC. The antiangiogenic effects of Sorafenib treatment reduce microvessel density, leading to intratumoral hypoxia and the activation of HIF-mediated cellular responses. This promotes the selection of resistant cells adapted to the hypoxic microenvironment (Méndez-Blanco et al., 2018). Targeting both HIF-1α and HIF-2α is a promising approach to overcome Sorafenib resistance.
Iron-Dependent Cell Death in HCC Cells Exposed to Sorafenib
Research suggests that the cytotoxic effects of Sorafenib on HCC cells involve ferroptosis, a form of cell death where iron-dependent oxidative mechanisms are pivotal. The depletion of intracellular iron stores protects HCC cells from Sorafenib's cytotoxic effects, indicating that targeting ferroptosis could be a potential therapeutic strategy for HCC (Louandre et al., 2013).
Strategies for Sorafenib Resistance
Identifying factors contributing to Sorafenib resistance and ways to mitigate it is crucial for improving therapeutic outcomes for HCC patients. Epigenetics, transport processes, regulated cell death, and tumor microenvironment are involved in the development of Sorafenib resistance (Tang et al., 2020).
Propiedades
Fórmula molecular |
C26H24ClF3N4O8 |
|---|---|
Peso molecular |
612.94 |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Apariencia |
Solid powder |
Sinónimos |
Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1150109.png)
![3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride](/img/structure/B1150110.png)
